4-Bromo-3-(piperazin-1-ylmethyl)phenol

Catalog No.
S12531256
CAS No.
M.F
C11H15BrN2O
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(piperazin-1-ylmethyl)phenol

Product Name

4-Bromo-3-(piperazin-1-ylmethyl)phenol

IUPAC Name

4-bromo-3-(piperazin-1-ylmethyl)phenol

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

DBQSXOODJJZDTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)O)Br

4-Bromo-3-(piperazin-1-ylmethyl)phenol is a chemical compound characterized by its unique structure, which includes a bromine atom, a phenolic group, and a piperazine moiety. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 271.15 g/mol. The compound is often represented by the IUPAC name 4-bromo-3-(piperazin-1-ylmethyl)phenol and can be depicted using various structural representations, such as InChI and SMILES formats.

  • Oxidation: The phenolic group can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.
  • Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon, often using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents like sodium hydroxide or other nucleophiles.

Major Products

  • Oxidation: Produces quinones.
  • Reduction: Yields hydrocarbons.
  • Substitution: Results in various substituted phenols depending on the nucleophile used.

The biological activity of 4-Bromo-3-(piperazin-1-ylmethyl)phenol is linked to its interaction with specific molecular targets. The piperazine ring can modulate the activity of receptors or enzymes. The presence of the bromine atom and phenol group enhances its binding affinity and specificity, making it a candidate for pharmacological applications.

The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically involves:

  • Reduction of 4-bromo-3-nitrophenol: The nitro group is reduced to an amine.
  • Reaction with Piperazine: The resulting amine reacts with piperazine under conditions that may include solvents like ethanol or methanol, often requiring heating to facilitate the reaction.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger scale production, utilizing continuous flow reactors to improve yield and purity while focusing on cost-effectiveness.

4-Bromo-3-(piperazin-1-ylmethyl)phenol has various applications across different fields:

  • Pharmaceuticals: Used as a building block for synthesizing biologically active compounds.
  • Material Science: Can be incorporated into polymers and coatings due to its unique chemical properties.
  • Research: Serves as a tool in enzyme inhibition studies and receptor binding assays.

Interaction studies involving 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically focus on its binding affinity to various biological targets. The compound's efficacy in modulating receptor activity makes it valuable in drug development research. Studies have shown that its structural components significantly influence its interaction profiles with target proteins.

Several compounds share structural similarities with 4-Bromo-3-(piperazin-1-ylmethyl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-(4-methylpiperazin-1-yl)phenolContains a piperazine moiety similar to the target compoundDifferent methyl substitution affects reactivity
4-Bromo-3-(piperazin-1-yl)anilineLacks the phenolic group but retains the piperazine structurePotentially different biological activity due to amine presence
4-Bromo-3-(piperazin-1-yl)benzoic acidFeatures a carboxylic acid instead of a phenolic groupAlters solubility and reactivity profiles

Uniqueness

4-Bromo-3-(piperazin-1-ylmethyl)phenol stands out due to its combination of a bromine atom, phenolic group, and piperazine moiety. This unique structure contributes to distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and material science applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

270.03678 g/mol

Monoisotopic Mass

270.03678 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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